molecular formula C9H14IN B14486829 3-Ethyl-1,4-dimethylpyridin-1-ium iodide CAS No. 64088-83-1

3-Ethyl-1,4-dimethylpyridin-1-ium iodide

Cat. No.: B14486829
CAS No.: 64088-83-1
M. Wt: 263.12 g/mol
InChI Key: GYPOQXBFKYRSES-UHFFFAOYSA-M
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Description

3-Ethyl-1,4-dimethylpyridin-1-ium iodide is an organic compound that belongs to the pyridinium family It is a quaternary ammonium salt with the molecular formula C9H14IN

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-1,4-dimethylpyridin-1-ium iodide can be synthesized through a reaction between 4-methylpyridine and iodomethane in the presence of a solvent like 2-propanol . The reaction typically involves heating the mixture to around 323 K to initiate the reaction, followed by cooling to room temperature to allow crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,4-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridinium salts.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,4-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. As a quaternary ammonium salt, it can interact with negatively charged molecules and ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1,4-dimethylpyridin-1-ium iodide is unique due to the presence of the ethyl group at the 3-position, which imparts distinct chemical and physical properties.

Properties

CAS No.

64088-83-1

Molecular Formula

C9H14IN

Molecular Weight

263.12 g/mol

IUPAC Name

3-ethyl-1,4-dimethylpyridin-1-ium;iodide

InChI

InChI=1S/C9H14N.HI/c1-4-9-7-10(3)6-5-8(9)2;/h5-7H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

GYPOQXBFKYRSES-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C=C[N+](=C1)C)C.[I-]

Origin of Product

United States

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